N-[[4-(methoxymethyl)oxan-4-yl]methyl]-5-oxaspiro[2.4]heptane-2-carboxamide
Description
N-[[4-(methoxymethyl)oxan-4-yl]methyl]-5-oxaspiro[2.4]heptane-2-carboxamide: is a complex organic compound with a unique structure that includes an oxane ring, a spiro linkage, and a carboxamide group
Properties
IUPAC Name |
N-[[4-(methoxymethyl)oxan-4-yl]methyl]-5-oxaspiro[2.4]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-18-10-14(2-5-19-6-3-14)9-16-13(17)12-8-15(12)4-7-20-11-15/h12H,2-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTLGSORKYFXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CNC(=O)C2CC23CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(methoxymethyl)oxan-4-yl]methyl]-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxane Ring: This step involves the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Introduction of the Methoxymethyl Group: This can be achieved through a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Spiro Linkage Formation: The spiro linkage is formed through a cyclization reaction, often involving a Grignard reagent or an organolithium compound.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(methoxymethyl)oxan-4-yl]methyl]-5-oxaspiro[2.4]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-(methoxymethyl)oxan-4-yl]methyl]-5-oxaspiro[2.4]heptane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[4-(methoxymethyl)oxan-4-yl]methyl]-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. This compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of specific genes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(methoxymethyl)oxan-4-yl]methyl]-5-oxaspiro[2.4]heptane-2-carboxamide
- N-[[4-(ethoxymethyl)oxan-4-yl]methyl]-5-oxaspiro[2.4]heptane-2-carboxamide
- N-[[4-(methoxymethyl)oxan-4-yl]methyl]-5-oxaspiro[2.4]heptane-2-carboxylic acid
Uniqueness
This compound is unique due to its specific structural features, such as the methoxymethyl group and the spiro linkage, which confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
